I-Pta-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

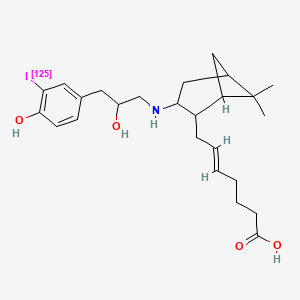

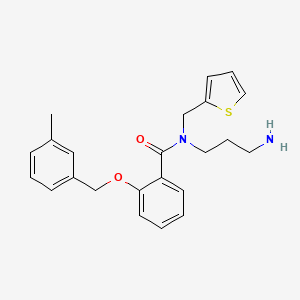

[125I]PTA-OH: is a radiolabeled compound used primarily in scientific research to study thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. These receptors play a crucial role in platelet aggregation and vascular tone regulation. The compound is a potent antagonist of these receptors, making it valuable for investigating their function and the effects of various drugs on platelet activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [125I]PTA-OH involves the iodination of a precursor compound with radioactive iodine-125. The process typically includes the following steps:

Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent, such as chloramine-T or iodogen, to introduce the radioactive iodine into the molecule.

Industrial Production Methods: While the synthesis of [125I]PTA-OH is primarily conducted on a laboratory scale for research purposes, the industrial production would follow similar steps with scaled-up reaction conditions and more stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .

Chemical Reactions Analysis

Types of Reactions: [125I]PTA-OH primarily undergoes binding interactions with TXA2/PGH2 receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Oxidizing Agents: Chloramine-T, iodogen (used in the iodination step).

Solvents: Aqueous buffers, organic solvents like methanol or acetonitrile for purification.

Major Products: The major product of the iodination reaction is [125I]PTA-OH itself. Any side products or unreacted starting materials are typically removed during the purification process .

Scientific Research Applications

Chemistry: In chemistry, [125I]PTA-OH is used as a radioligand in binding studies to characterize the affinity and selectivity of various compounds for TXA2/PGH2 receptors .

Biology: In biological research, [125I]PTA-OH helps in understanding the role of TXA2/PGH2 receptors in platelet aggregation and vascular function. It is used in radioligand binding assays to study receptor-ligand interactions and receptor density on cell surfaces .

Medicine: In medical research, [125I]PTA-OH is employed to investigate the effects of drugs targeting TXA2/PGH2 receptors. This can aid in the development of new therapeutic agents for conditions like thrombosis, hypertension, and other cardiovascular diseases .

Industry: In the pharmaceutical industry, [125I]PTA-OH is used in drug discovery and development to screen potential drug candidates for their activity at TXA2/PGH2 receptors .

Mechanism of Action

Mechanism: [125I]PTA-OH exerts its effects by binding to TXA2/PGH2 receptors on platelets and vascular smooth muscle cells. This binding inhibits the action of thromboxane A2 and prostaglandin H2, which are potent vasoconstrictors and promoters of platelet aggregation .

Molecular Targets and Pathways: The primary molecular targets of [125I]PTA-OH are the TXA2/PGH2 receptors. By blocking these receptors, [125I]PTA-OH prevents the downstream signaling pathways that lead to platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

[125I]BOP: Another radiolabeled antagonist of TXA2/PGH2 receptors, used in similar binding studies.

[3H]U46619: A radiolabeled agonist of TXA2/PGH2 receptors, used to study receptor activation and signaling.

Uniqueness: [125I]PTA-OH is unique in its high affinity and selectivity for TXA2/PGH2 receptors, making it a valuable tool for studying these receptors in various biological systems. Its radiolabeled nature allows for precise quantification and localization of receptor binding sites .

Properties

Molecular Formula |

C25H36INO4 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-(125I)iodanylphenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+/i26-2 |

InChI Key |

RCPAWLXQBMAVGJ-WEGMHNBISA-N |

Isomeric SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)[125I])O)C/C=C/CCCC(=O)O)C |

Canonical SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)

![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

![3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10772316.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772320.png)

![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772331.png)

![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)

![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)

![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)